3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate
Description
Nomenclature and Chemical Identity
The compound 3-trifluoromethyl-4-hydroxy-5-methoxy methyl benzoate is systematically named methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate under IUPAC guidelines. Its CAS Registry Number, 883241-39-2 , serves as a unique identifier in chemical databases. Common synonyms include 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoic acid methyl ester and 3-trifluoromethyl-4-hydroxy-5-methoxybenzoate. The molecular formula, C₁₀H₉F₃O₄ , reflects its composition: a benzoate ester backbone substituted with hydroxyl (-OH), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups.
Structural Features and Molecular Classification
The molecule features a benzoic acid ester core with three distinct substituents:
- Trifluoromethyl (-CF₃) at position 3, imparting electronegativity and metabolic stability.
- Hydroxyl (-OH) at position 4, enabling hydrogen bonding and solubility.
- Methoxy (-OCH₃) at position 5, influencing steric and electronic properties.
The planar aromatic ring and substituent positions create a polarized electron distribution, with the -CF₃ group inducing a strong electron-withdrawing effect. This configuration enhances resistance to enzymatic degradation, a hallmark of fluorinated compounds.
Figure 1: Structural Diagram
OCH₃
|
HOOC-C₆H₂-CF₃
|
COOCH₃
Simplified representation of the substituent positions.
Historical Context of Trifluoromethylated Benzoic Esters
Trifluoromethylated benzoic esters emerged alongside advances in organofluorine chemistry. Early fluorination methods, such as halogen exchange using KF (pioneered by Alexander Borodin in 1862), laid the groundwork. The development of trifluoromethyl benzoate (TFBz) in 2018 marked a breakthrough, enabling safer trifluoromethoxylation without elemental fluorine.
The synthesis of This compound leverages modern electrophilic fluorination techniques, including crown ether-stabilized intermediates. These methods contrast with historical approaches that relied on hazardous reagents like CoF₃ or F₂.
Significance in Organofluorine Chemistry
This compound exemplifies the strategic use of fluorine in drug design:
- Electron-Withdrawing Effects : The -CF₃ group stabilizes adjacent functional groups, reducing oxidation susceptibility.
- Bioisosteric Potential : It serves as a mimic for methyl or chloride groups, optimizing pharmacokinetics in pharmaceuticals.
- Synthetic Versatility : As an intermediate, it participates in cross-coupling reactions (e.g., Suzuki-Miyaura) and asymmetric difunctionalization of alkenes.
Table 2: Applications in Fluorinated Compounds
The compound’s ester moiety further enhances utility in prodrug formulations, where controlled hydrolysis releases active metabolites. Its synthesis and applications underscore the centrality of fluorinated intermediates in modern synthetic chemistry.
Properties
IUPAC Name |
methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-16-7-4-5(9(15)17-2)3-6(8(7)14)10(11,12)13/h3-4,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJGXXCOCSGOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652689 | |
| Record name | Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883241-39-2 | |
| Record name | Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Methylation in Aqueous Media
A patented method for synthesizing aromatic methyl methoxycarboxylates involves reacting hydroxycarboxylic acids with dimethyl sulfate in water. For 3-trifluoromethyl-4-hydroxy-5-methoxy methyl benzoate , this approach would require:
Key Conditions:
-
Solvent: Water (avoids toxic solvents like 1,2-dichloroethane).
-
Stoichiometry: 1.2 equivalents of dimethyl sulfate for selective methylation of the 5-hydroxyl and carboxyl groups.
-
Temperature: Reflux conditions to drive the reaction to completion.
This method yields high-purity products (reported >90% in analogous compounds) without requiring complex purification. The aqueous environment minimizes side reactions, while the limited dimethyl sulfate stoichiometry prevents over-methylation of the 4-hydroxyl group.
Palladium-Catalyzed Coupling Strategies
Example Protocol:
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Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Yield: ~68% for analogous compounds, though regioselectivity must be carefully controlled.
Stepwise Functionalization Approaches
Trifluoromethylation via Directed Ortho-Metalation
Directed metalation strategies enable precise trifluoromethyl group placement. For example:
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Start with 4-hydroxy-5-methoxybenzoic acid .
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Protect the 4-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.
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Perform ortho-metalation using LDA (lithium diisopropylamide) at −78°C, followed by quenching with a trifluoromethylating agent (e.g., CF₃I).
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Deprotect the TBS group and esterify the carboxyl group with methanol.
Challenges:
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Side reactions: Competing meta-substitution or over-metalation.
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Yield Optimization: Reported yields for similar trifluoromethylations range from 40–60%.
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₉F₃O₄
- Molecular Weight : 250.18 g/mol
- IUPAC Name : 3-Trifluoromethyl-4-hydroxy-5-methoxybenzoate
The trifluoromethyl group enhances the compound’s lipophilicity, which is critical for its biological activity. The hydroxyl and methoxy groups contribute to its reactivity and potential interactions with biological targets.
Chemistry
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:
- Esterification : It can be synthesized through esterification reactions, which are fundamental in creating more complex organic molecules.
- Substitution Reactions : The trifluoromethyl group can be involved in nucleophilic substitution reactions, leading to diverse derivatives useful in research and industry.
Biology
The compound has been investigated for its biological activities, which include:
- Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains and fungi. For instance, it demonstrated a minimum inhibitory concentration comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
- Anti-inflammatory Effects : In vitro studies indicate that it may modulate inflammatory pathways by reducing the secretion of pro-inflammatory cytokines from activated macrophages.
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial for glucose metabolism. This inhibition could have implications for diabetes management.
Medicine
The compound's unique properties make it a candidate for drug development:
- Drug Formulation : Its ability to modulate biological pathways suggests potential applications in formulating drugs targeting inflammation and infections.
- Research on Metabolic Stability : Ongoing studies are assessing the metabolic stability of this compound in the context of developing non-nucleoside inhibitors for diseases like HIV.
Antimicrobial Efficacy
A detailed study evaluated the efficacy of this compound against various pathogens. Results indicated that the compound inhibited growth effectively, with MIC values comparable to those of established antibiotics.
Inflammatory Response Modulation
In another study focusing on inflammatory diseases, the compound was shown to significantly reduce the levels of inflammatory markers in cell cultures, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 4-chloro-3-(trifluoromethyl)benzoate
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Uniqueness
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate is unique due to the combination of trifluoromethyl, hydroxy, and methoxy groups on the benzoate structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
Overview
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate is an organic compound characterized by its trifluoromethyl, hydroxy, and methoxy functional groups attached to a benzoate structure. Its molecular formula is CHFO. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
The biological activity of this compound is primarily attributed to its structural features, which enhance its lipophilicity due to the trifluoromethyl group. This property facilitates the compound's ability to penetrate cell membranes, allowing it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and lead to significant pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing effective inhibition of growth. For instance, studies have demonstrated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It has been investigated for its ability to reduce inflammation markers in cellular models, suggesting that it may be useful in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC value of 6.28 µM against S. aureus, indicating significant antibacterial potential compared to standard antibiotics .
- Anti-inflammatory Activity : In a preclinical model of inflammation, treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines. The results suggest that it could be developed as a therapeutic agent for inflammatory conditions .
Q & A
Q. How can researchers optimize the synthesis of 3-trifluoromethyl-4-hydroxy-5-methoxy methyl benzoate to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., H₂SO₄ or triflic acid for esterification), temperature (reflux at 80–100°C), and reaction time (monitored via TLC). Protect the hydroxyl group using silyl ethers or acetylating agents to prevent side reactions. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Validate purity using HPLC (>98%) and monitor intermediates with NMR .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Use NMR to identify methoxy (-OCH₃, δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). NMR detects the trifluoromethyl group (δ ~-60 to -70 ppm). FT-IR confirms ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (broad peak ~3200–3500 cm⁻¹, if unprotected). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₉F₃O₄: 262.0453) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) in airtight containers to prevent hydrolysis of the ester or trifluoromethyl group. Keep at 2–8°C in anhydrous solvents (e.g., acetonitrile or DMF) for long-term stability. Conduct periodic stability tests via HPLC to detect degradation products like free benzoic acid derivatives .
Advanced Research Questions
Q. How do substituent positions (e.g., trifluoromethyl vs. methyl) influence the reactivity and biological activity of aryl benzoate derivatives?
- Methodological Answer : Compare electronic effects using Hammett constants: the trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilic substitution resistance but increasing acidity of adjacent hydroxyl groups. Biological activity can be assessed via enzyme inhibition assays (e.g., cytochrome P450) to evaluate steric/electronic interactions. Computational modeling (DFT) predicts charge distribution and binding affinities .
Q. How can researchers resolve contradictory results in biological assays involving this compound?
- Methodological Answer : Validate purity using orthogonal methods (HPLC, GC-MS) to rule out impurities. Perform dose-response curves (0.1–100 µM) to assess reproducibility. Use multiple assay formats (e.g., fluorescence-based vs. radiometric) to confirm activity. Cross-reference with structurally analogous compounds (e.g., methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate) to identify substituent-specific effects .
Q. What experimental approaches elucidate the reaction mechanisms of this compound in nucleophilic acyl substitution?
- Methodological Answer : Use isotopic labeling (e.g., in the ester group) to track substitution pathways. Kinetic studies under varying pH and solvent polarities (water vs. DMSO) reveal transition states. Monitor intermediates via in situ IR or NMR spectroscopy. Computational studies (MD simulations) model transition-state geometries .
Q. How does the solid-state behavior of this compound affect its formulation in drug delivery systems?
- Methodological Answer : Characterize crystallinity via X-ray diffraction (single-crystal or powder XRD) and thermal stability via DSC (melting point ~150–170°C). Compare solubility in lipid-based vs. aqueous carriers using shake-flask methods. Assess bioavailability using Caco-2 cell permeability assays. Co-crystallization with excipients (e.g., cyclodextrins) may enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
